molecular formula C23H18N2O4S2 B2714820 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683237-61-8

4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2714820
CAS No.: 683237-61-8
M. Wt: 450.53
InChI Key: ZRKXDCGCMQXZNW-VHXPQNKSSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core with a methanesulfonyl substituent at position 6 and a 3-methyl group. The (2Z)-configuration of the benzothiazol-2-ylidene moiety ensures planar geometry, critical for electronic interactions.

Properties

IUPAC Name

4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S2/c1-25-19-13-12-18(31(2,28)29)14-20(19)30-23(25)24-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKXDCGCMQXZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of benzoyl chloride with 3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, potentially affecting metabolic pathways.

Applications in Research and Industry

  • Pharmacology : The compound's unique structure makes it a potential candidate for developing new therapeutic agents, particularly in treating diseases linked to metabolic dysfunctions or infections.
  • Chemical Biology : Its ability to interact with biological molecules positions it as a useful tool in chemical biology studies aimed at understanding cellular mechanisms.
  • Material Science : Given its complex structure and properties, it may have applications in developing advanced materials or nanotechnology.

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in various therapeutic areas:

  • A study on benzothiazole derivatives demonstrated their potential as antimicrobial agents, indicating that modifications to the benzothiazole structure can enhance bioactivity against specific pathogens.
  • Research focusing on sulfonamide compounds has revealed their utility as anti-inflammatory agents, suggesting that incorporating sulfonyl groups could confer similar benefits to 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,3-Dihydro-1,3-benzothiazole 6-Methanesulfonyl, 3-methyl Not reported Benzamide, sulfonyl, methyl
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 1,3-Benzothiazole 6-Methoxy, 3-methyl, N-benzyl-N-methylsulfamoyl 481.6 Sulfamoyl, methoxy, benzamide
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 2,3-Dihydro-1,3-benzothiazole 6-Methyl, 4-methoxybenzenesulfonamide Not reported Sulfonamide, methoxy
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~400–450 (estimated) Triazole, sulfonyl, fluorophenyl

Key Observations:

Core Heterocycles :

  • The target compound and ’s sulfonamide derivative share the 2,3-dihydro-1,3-benzothiazole core, which enhances rigidity and electronic conjugation compared to the 1,2,4-triazole derivatives in .
  • Triazole-based analogs () exhibit tautomerism (thione-thiol equilibrium), whereas the benzothiazole-ylidene structure in the target compound favors a fixed Z-configuration, reducing tautomeric complexity .

Substituent Effects: Methanesulfonyl (Target) vs. Sulfamoyl () vs. Sulfonamide (): The N-benzyl-N-methylsulfamoyl group in introduces steric bulk and lipophilicity, whereas the benzenesulfonamide in prioritizes hydrogen-bond acceptor capacity .

Spectral Data :

  • IR spectra of triazole-thiones () lack C=O stretches (1663–1682 cm⁻¹), confirming cyclization, while the target compound’s benzamide group would retain a carbonyl signal near 1680 cm⁻¹ .
  • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s benzothiazole core contrasts with thiol-containing tautomers in triazole derivatives .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Lipophilicity : ’s compound (481.6 g/mol, XLogP3 = 4.2) is more lipophilic than the target compound, which likely has a lower XLogP3 due to the polar methanesulfonyl group .
  • Crystallography: Tools like SHELX and WinGX are critical for resolving tautomeric forms and hydrogen-bonding patterns (e.g., graph set analysis in ) . The target compound’s planar benzothiazole-ylidene core may exhibit distinct packing motifs compared to non-planar analogs.

Biological Activity

The compound 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a benzamide core linked to a benzothiazole moiety, which is known for its diverse biological activities.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives. For instance, compounds similar to 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide were tested in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results indicated that many derivatives exhibited significant anticonvulsant activity without neurotoxicity, suggesting a favorable safety profile for this class of compounds .

The mechanism by which benzothiazole derivatives exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems. Specifically, they may enhance GABAergic activity or inhibit excitatory neurotransmission. This dual action could contribute to their efficacy in controlling seizures .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain benzothiazole derivatives demonstrated significant antiproliferative activity against human pancreatic and gastric cancer cells. The mechanism involved induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Study 1: Anticonvulsant Evaluation

A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their anticonvulsant properties. Among them, 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide showed promising results with an effective dose leading to a significant reduction in seizure duration compared to controls. Importantly, the compound did not exhibit neurotoxic effects even at higher doses .

Study 2: Cancer Cell Line Testing

In another investigation focusing on the anticancer potential of benzothiazole derivatives, 4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide was tested against several cancer cell lines including SGC7901 and SMMC7721. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Data Summary

Activity Model/Method Outcome
AnticonvulsantMES and scPTZ testsSignificant seizure reduction without neurotoxicity
CytotoxicityMTT assay on cancer cell linesDose-dependent inhibition of cell proliferation
Apoptosis InductionCaspase activity assaysIncreased caspase levels indicating apoptosis

Q & A

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction data are collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution: Use direct methods (e.g., SHELXS/SHELXD ) for phase determination .
  • Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .
  • Validation: Use WinGX for symmetry checks, hydrogen bonding analysis, and generation of CIF files .
  • Visualization: ORTEP-3 illustrates anisotropic displacement ellipsoids at 50% probability .

Key Software Tools:

SoftwareFunctionReference
SHELXLRefinement
WinGXData processing & validation
ORTEP-3Graphical representation

Basic: What spectroscopic techniques validate the compound’s structure post-synthesis?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using chemical shift databases and coupling patterns. For example, the methanesulfonyl group (-SO2CH3) appears as a singlet near δ 3.3 ppm (1H) and δ 44 ppm (13C) .
  • HRMS: Confirm molecular weight with <2 ppm error. For example, calculate exact mass using isotopic patterns .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

Advanced: How to resolve discrepancies in NMR data caused by tautomeric equilibria?

Methodological Answer:

  • Dynamic NMR Studies: Perform variable-temperature NMR to observe coalescence points and calculate energy barriers (e.g., for imine-enamine tautomerism) .
  • X-ray Crystallography: Resolve tautomeric forms definitively via bond-length analysis (e.g., C=N vs. C-N) .
  • Computational Modeling: Use DFT (e.g., Gaussian) to predict stable tautomers and compare with experimental data .

Advanced: How to analyze hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D, R, or C motifs) using bond distances and angles .
  • Software Tools: Use Mercury (CCDC) to calculate intermolecular distances and generate network diagrams.
  • Thermal Ellipsoid Plots: Overlay hydrogen bonds on ORTEP diagrams to assess directional preferences .

Basic: What synthetic routes are used for analogous benzothiazole derivatives?

Methodological Answer:

  • General Procedure D (Example):
    • Condense benzothiazole precursors with benzoyl chlorides under inert atmosphere.
    • Optimize reaction time (e.g., 12–24 hrs) and solvent (e.g., DMF/THF) to improve yields (51–53% typical) .

Example Reaction Conditions:

StepReagents/ConditionsYield
1Benzoyl chloride, DMF, 80°C, 18h51–53%

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

  • Experimental Framework: Follow Project INCHEMBIOL guidelines :
    • Phase 1: Determine physicochemical properties (logP, solubility) using OECD 105/117 protocols.
    • Phase 2: Assess biodegradability (OECD 301) and ecotoxicity (Daphnia magna assays).
    • Phase 3: Model environmental fate (EPI Suite) and bioaccumulation potential.
  • Statistical Design: Use randomized block designs with split-plot arrangements for multi-variable analysis .

Basic: How to validate purity after synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .
  • Elemental Analysis: Match experimental vs. theoretical C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: What theoretical frameworks guide bioactivity studies?

Methodological Answer:

  • Ligand-Target Modeling: Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) .
  • Conceptual Frameworks: Link to pharmacophore models or QSAR studies to rationalize activity trends .

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